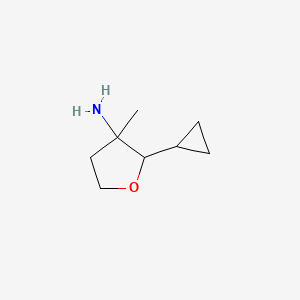

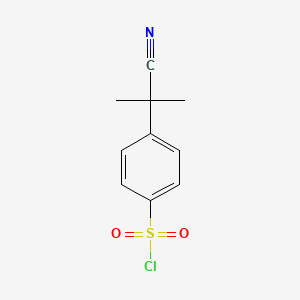

![molecular formula C12H14BrClN2O2 B1379210 6-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride CAS No. 1461705-19-0](/img/structure/B1379210.png)

6-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride

説明

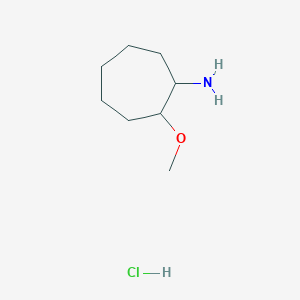

“6-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride” is a chemical compound . It is also known as Arbidol (ARB), a Russian-made potent broad-spectrum antiviral with demonstrated activity against a number of enveloped and non-enveloped viruses .

Molecular Structure Analysis

The molecular formula of this compound is C12H14BrClN2O2 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis

The compound has been studied for its photophysical properties. It has been found to generate semi-stable radical anion species via photo-induced electron transfer from a carboxy group .Physical and Chemical Properties Analysis

The compound has a molecular weight of 333.61 . Other physical and chemical properties such as boiling point and storage conditions are not provided in the search results.科学的研究の応用

Synthesis and Antiviral Activity

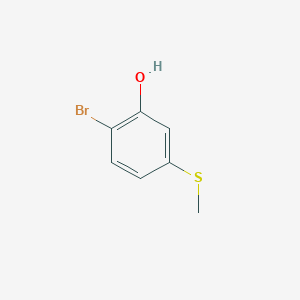

A study reported the synthesis of new substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives. Although most compounds did not show significant activity against viruses like BVDV, HCV, and A/Aichi/2/69 (H3N2), the hydrochlorides of specific ethyl esters demonstrated effective suppression of influenza A/Aichi/2/69 (H3N2) virus replication in cell cultures and high in vivo efficacy in mice infected with the same virus at a dose of 25 mg/kg/day (Ivashchenko et al., 2014).

Antimicrobial Activity

Another research effort led to the synthesis of a novel series of 2-(2-ethoxyindol-3-ylidene)-1-arylethanones and 2-(5-bromo-2-ethoxyindol-3-ylidene)-1-arylethanones, which showed high antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains including Aspergillus niger and Candida metapsilosis (Ashok et al., 2015).

Broad-Spectrum Antiviral Compound

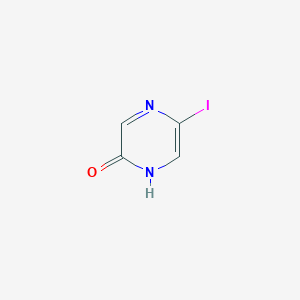

Arbidol, containing a similar bromo-indole structure, is highlighted for its potent broad-spectrum antiviral activity against a number of enveloped and non-enveloped viruses, with a unique mechanism of action different from that of available influenza antivirals. It inhibits virus-mediated fusion with target membrane, thus blocking virus entry into target cells. This mechanism is detailed for both influenza A and B viruses and hepatitis C virus (HCV), showcasing Arbidol's versatility in antiviral therapy (Boriskin et al., 2008).

Synthesis Process Study

Research focusing on the synthesis process of arbidol hydrochloride, using 6-bromo-5-hydroxy-1-methyl-2-phenyl methyl sulfide indole-3-carboxylic acid ethyl ester as raw material, optimized the Mannich reaction parameters, achieving over 83% yield and more than 99.0% purity. This study underlines the importance of precise synthesis conditions in achieving high-quality compounds for antiviral applications (Liu Zong-lin, 2013).

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes.

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

将来の方向性

生化学分析

Biochemical Properties

6-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with NAD(P)H-dependent cellular oxidoreductase enzymes, which are involved in the reduction of tetrazolium dyes to formazan chromophores . This interaction highlights the compound’s potential in assays that measure cell viability and metabolic activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have been studied for their anticancer properties, showing selective toxicity towards certain tumor cell lines while being less harmful to non-malignant cells . This selective action is crucial for developing targeted cancer therapies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s structure allows it to intercalate with DNA, leading to changes in gene expression and potentially inhibiting the replication of certain viruses . These interactions underscore its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, its stability under various conditions can affect its efficacy in long-term experiments . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Studies have shown that the compound’s anticancer activity is dose-dependent, with higher doses being more effective against tumor cells but also posing a risk of toxicity . These findings are crucial for determining safe and effective dosage ranges for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with NAD(P)H-dependent oxidoreductase enzymes highlights its role in cellular redox reactions . These interactions can influence the overall metabolic state of cells and are important for understanding the compound’s biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, its distribution can affect its efficacy and toxicity in various tissues . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization to the nucleus can facilitate its interaction with DNA and influence gene expression . These localization patterns are important for understanding the compound’s mechanism of action and optimizing its use in research and therapy.

特性

IUPAC Name |

6-bromo-1-[2-(dimethylamino)ethyl]indole-2,3-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2.ClH/c1-14(2)5-6-15-10-7-8(13)3-4-9(10)11(16)12(15)17;/h3-4,7H,5-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLYCTRMLCSMML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=C(C=CC(=C2)Br)C(=O)C1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

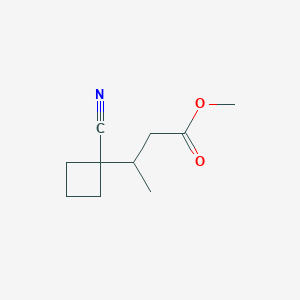

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1379139.png)